3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
Description
This coumarin derivative (molecular formula: C₂₃H₂₅ClN₂O₃, molecular weight: 412.9 g/mol) features a 4-chlorophenyl group at position 3, a 4-ethylpiperazinylmethyl substituent at position 8, a hydroxy group at position 7, and a methyl group at position 4 . Its structure is characterized by moderate lipophilicity (LogP: 3.8) and a topological polar surface area (TPSA) of 53 Ų, suggesting balanced membrane permeability and solubility .
Properties
IUPAC Name |
3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c1-3-25-10-12-26(13-11-25)14-19-20(27)9-8-18-15(2)21(23(28)29-22(18)19)16-4-6-17(24)7-5-16/h4-9,27H,3,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLNXRWFKVKCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3C)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one , often referred to as a chromenone derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H25ClN2O3
- Molecular Weight : 426.92 g/mol
This compound features a chromenone core with a chlorophenyl substituent and a piperazine moiety, which are known to influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : It has been shown to bind to serotonin receptors (5-HT receptors), which are involved in numerous physiological processes including mood regulation and anxiety .
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and infections .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections .
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
Case Studies
Several studies have explored the biological activity of chromenone derivatives similar to the compound :
- Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various coumarin derivatives, including those with similar structural motifs. The results indicated that compounds with piperazine moieties exhibited enhanced activity against Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
- Serotonin Receptor Affinity : Research on piperazine derivatives showed that modifications at the phenyl ring could lead to compounds with high affinity for serotonin receptors. For instance, derivatives with chlorophenyl substitutions demonstrated Ki values comparable to established agonists, indicating their potential as therapeutic agents for mood disorders .
- Cancer Cell Studies : In vitro studies have demonstrated that certain chromenone derivatives induce apoptosis in cancer cell lines. The presence of hydroxyl groups at specific positions on the chromenone structure appears critical for this activity.
Comparison with Similar Compounds
Structural Analogues with Varying C8 Substituents
The C8 substituent plays a critical role in modulating biological activity and physicochemical properties:
Key Insights :
- The 4-ethylpiperazinylmethyl group in the target compound may improve solubility and binding affinity compared to bulkier sulfonyl groups (e.g., CSHMC) .
- Trifluoromethyl-substituted analogs exhibit higher metabolic stability but may face synthetic challenges .
Role of the 4-Chlorophenyl Group (C3 Position)
The 4-chlorophenyl moiety at C3 is a conserved feature in antitubercular coumarins. For example:
Impact of C4 Methyl Group
The methyl group at C4 is common in bioactive coumarins:
- CSHMC : Methyl at C4 contributes to its antitubercular efficacy .
- 7-Hydroxy-4-methylcoumarin : A scaffold with anticoagulant and anti-inflammatory properties .
Comparative Note: The methyl group likely stabilizes the coumarin core, improving pharmacokinetic profiles across analogs.
Pharmacokinetic and Toxicity Considerations
- Target Compound : LogP = 3.8 suggests favorable blood-brain barrier penetration but requires monitoring for off-target effects .
- CSHMC : Sulfonyl groups may increase hematological toxicity, as seen in dapsone derivatives .
- Piperazine vs. Piperidine : Piperazine’s basic nitrogen enhances solubility, whereas piperidine analogs may exhibit prolonged half-lives due to higher lipophilicity .
Preparation Methods
Pechmann Reaction for 4-Methylcoumarin Formation
The Pechmann reaction condenses phenols with β-keto esters under acidic conditions. For 4-methylcoumarin, resorcinol reacts with ethyl acetoacetate in the presence of FeCl₃·6H₂O (10 mol%) in toluene at reflux (16 h), achieving yields up to 92%. The mechanism involves protonation of the β-keto ester, followed by electrophilic attack on the phenol and cyclization:
Key Conditions :
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| FeCl₃·6H₂O | Toluene | Reflux | 16 h | 92% |
Knoevenagel Condensation for 3-Substituted Coumarins
To introduce the 3-(4-chlorophenyl) group, 4-chlorosalicylaldehyde reacts with ethyl acetoacetate via Knoevenagel condensation. Piperidine (20 mol%) in ethanol under ultrasound irradiation (40 min, 90% power) achieves 85–90% yields. The reaction proceeds through enolate formation, aldol addition, and cyclodehydration:
Functionalization at the 8-Position: Mannich Reaction
The 8-[(4-ethylpiperazin-1-yl)methyl] group is introduced via a Mannich reaction . The coumarin derivative reacts with formaldehyde and 4-ethylpiperazine in ethanol under reflux (6–8 h), mediated by acetic acid.
Reaction Mechanism
-
Iminium Ion Formation : Formaldehyde and 4-ethylpiperazine form an iminium intermediate.
-
Electrophilic Attack : The coumarin’s 8-position undergoes electrophilic substitution.
-
Deprotonation : Yields the final aminomethylated product.
Optimized Parameters :
| Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| EtOH | AcOH | Reflux | 8 h | 78% |
Stepwise Synthesis and Protecting Group Strategies
To prevent undesired side reactions during functionalization, protective groups are employed:
Protection of 7-Hydroxy Group
The 7-hydroxy group is protected as a benzyl ether using benzyl bromide and K₂CO₃ in DMF (12 h, 80°C), achieving 95% protection. Deprotection via hydrogenolysis (H₂/Pd-C, MeOH, 4 h) restores the hydroxyl group.
Sequential Functionalization
-
Coumarin Core Synthesis : Pechmann reaction (FeCl₃, toluene).
-
3-(4-Chlorophenyl) Introduction : Knoevenagel condensation (piperidine, ultrasound).
-
8-Position Aminomethylation : Mannich reaction (HCHO, 4-ethylpiperazine).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, MeOH/H₂O 70:30, 1 mL/min): Retention time = 12.4 min, purity >98%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Pechmann + Mannich | High regioselectivity | Multi-step, protective groups | 70–78% |
| Knoevenagel + Alkylation | One-pot synthesis | Limited scalability | 65–72% |
Industrial-Scale Considerations
For large-scale production, continuous flow hydrogenation reduces reaction times (40 min vs. 7 h). Solvent-free microwave-assisted synthesis (PVPP-BF₃, 120°C, 20 min) achieves 90% yields while minimizing waste .
Q & A
Q. What are the recommended synthetic routes for preparing 3-(4-chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Core Chromenone Formation : Condensation of substituted salicylaldehyde derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the coumarin backbone .
- Piperazine Functionalization : Introduce the 4-ethylpiperazine moiety via Mannich reaction or nucleophilic substitution. For example, reacting the 8-methyl intermediate with 4-ethylpiperazine in the presence of formaldehyde under reflux in ethanol (yields ~65–75%) .
- Optimization Tips : Control reaction pH (e.g., sodium acetate buffer at pH 4.6 improves selectivity) and use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR/13C NMR : Assign peaks using δ 6.8–8.2 ppm (aromatic protons) and δ 2.4–3.8 ppm (piperazine and methyl groups). Coumarin carbonyl appears at ~160–165 ppm in 13C NMR .
- X-ray Crystallography : Resolve the 3D structure by growing single crystals via slow evaporation in ethanol/water (70:30). Key metrics include dihedral angles between the chlorophenyl and chromenone planes (typically 45–60°) .
- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .
Advanced Research Questions
Q. How do structural modifications (e.g., piperazine substitution, halogen placement) influence the compound’s bioactivity?
- Methodological Answer :
- Piperazine Substitution : Replacing 4-ethylpiperazine with bulkier groups (e.g., 4-phenylpiperazine) reduces solubility but enhances receptor binding in anticancer assays (IC50 improvements from 12 µM to 5 µM in MCF-7 cells) .
- Halogen Effects : The 4-chlorophenyl group enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration. Fluorine substitution at this position increases metabolic stability but may reduce potency .
- Computational Modeling : Use density functional theory (DFT) to predict electrostatic potential maps, identifying regions for targeted modifications (e.g., enhancing H-bonding with kinase active sites) .
Q. What mechanisms underlie this compound’s reported anticancer activity, and how can contradictory data across studies be resolved?
- Methodological Answer :
- Mechanistic Studies :
- Perform kinase inhibition assays (e.g., EGFR or CDK2) to identify primary targets. IC50 values correlate with apoptosis induction in HeLa cells .
- Use siRNA knockdown to validate target specificity. For example, reduced EGFR expression diminishes antiproliferative effects by 60% .
- Data Contradictions :
- Address variability in cytotoxicity (e.g., IC50 ranges from 5–25 µM) by standardizing assay conditions (e.g., serum-free media, 48-hour exposure) .
- Cross-validate results using orthogonal methods (e.g., Western blot for caspase-3 activation alongside MTT assays) .
Q. How can HPLC methods be optimized for quantifying this compound in biological matrices?
- Methodological Answer :
- Column Selection : Use C18 Chromolith® columns for high-resolution separation. Mobile phase: methanol/sodium acetate buffer (65:35, pH 4.6) at 1.0 mL/min .
- Detection : UV detection at 310 nm (λmax for the chromenone core). LOQ of 0.1 µg/mL in plasma is achievable with solid-phase extraction (C18 cartridges) .
- Validation : Include spike-recovery tests (85–110%) and assess matrix effects using post-column infusion .
Q. What computational strategies are effective for predicting the compound’s ADMET properties?
- Methodological Answer :
- Tools : Use Gaussian 09 for DFT calculations (e.g., HOMO-LUMO gaps to predict reactivity) and AutoDock Vina for docking simulations .
- ADMET Prediction :
- Absorption : High Caco-2 permeability (Papp > 10⁻⁶ cm/s) due to logD ~2.8.
- Metabolism : CYP3A4-mediated oxidation of the ethylpiperazine group is a major clearance pathway (predict with StarDrop®) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
